molecular formula C21H17ClN6O3 B2376703 5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251612-22-2

5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2376703
CAS No.: 1251612-22-2
M. Wt: 436.86
InChI Key: VNVKFMKQYAKQTH-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-dione and 1,2,4-oxadiazole moieties. Such hybrid structures are often explored in drug discovery for their ability to modulate biological targets, including kinases and enzymes, due to their hydrogen-bonding capacity and aromatic stacking interactions .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3/c1-11-6-7-13(8-12(11)2)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)15-5-3-4-14(22)9-15/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVKFMKQYAKQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (commonly referred to as L109-0461) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure

The molecular formula of L109-0461 is C18H15ClN4O2C_{18}H_{15}ClN_{4}O_{2}, and its structure includes a chlorophenyl group and an oxadiazole moiety, which are known for their significant biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has been evaluated for its potential in various biological assays.

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can inhibit several cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC). The incorporation of the oxadiazole moiety in L109-0461 suggests it may possess similar anticancer properties. A review highlighted that 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial activity of compounds related to L109-0461 has also been investigated. For instance, derivatives with similar structures have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to L109-0461:

  • Anticancer Mechanisms : A study reviewed the mechanisms by which oxadiazole derivatives exert anticancer effects. It was found that these compounds can inhibit telomerase activity and affect the expression of genes involved in cell cycle regulation .
  • Antimicrobial Evaluation : In a comparative study of new synthetic derivatives including those with oxadiazole structures, compounds were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. Some exhibited MIC values as low as 15.62 µg/mL against Candida albicans, suggesting strong antifungal potential .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget Organism/Cell LineObserved EffectReference
AnticancerL109-0461Various cancer cell linesInduces apoptosis
AntimicrobialRelated derivativesStaphylococcus aureusInhibits growth (MIC: 15.62 µg/mL)
AntifungalRelated derivativesCandida albicansSignificant antifungal activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Key Differences :
    • Replaces the pyrrolo-triazole-dione core with a benzoxazole-triazole-thione system.
    • The 3-methylphenyl group is directly attached to the triazole, unlike the oxadiazole-linked 3,4-dimethylphenyl group in the target compound.
  • Spectroscopic Data :
    • IR peaks at 3307 cm⁻¹ (NH) and 1243 cm⁻¹ (C=S) indicate hydrogen bonding and thiocarbonyl presence, absent in the target compound .
    • ¹H-NMR shows aromatic multiplicity (δ 7.06–8.11 ppm) similar to the target compound, suggesting comparable electronic environments for aryl groups.

Compound B: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione ()

  • Key Differences: Isoxazole replaces the oxadiazole ring, altering dipole moments and hydrogen-bond acceptor sites. Substituents at positions 2 (2-methylphenyl) and 3 (4-dimethylaminophenyl) differ spatially and electronically from the target compound’s 3-chlorophenyl and oxadiazolylmethyl groups.
  • Pharmacokinetic Implications: The dimethylamino group in Compound B may enhance solubility but reduce metabolic stability compared to the target compound’s methyl groups .

Pharmacological and Physicochemical Properties

Compound C : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid ()

  • Both compounds exhibit moderate solubility in aqueous buffers, critical for oral bioavailability .
  • Biological Activity :
    • Compound C’s thiadiazine-carboxylic acid moiety may target cyclooxygenase-2 (COX-2), similar to celecoxib, whereas the target compound’s oxadiazole and triazole-dione groups are more likely to inhibit kinases or proteases .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Property Target Compound Compound A Compound B
Core Structure Pyrrolo-triazole-dione + oxadiazole Benzoxazole + triazole-thione Pyrrolo-isoxazole-dione
Aryl Substituents 3-Chlorophenyl, 3,4-dimethylphenyl 3-Chlorophenyl, 3-methylphenyl 2-Chlorophenyl, 4-dimethylaminophenyl
IR Peaks (cm⁻¹) C=O (~1700), C=N (~1630) C=S (1243), NH (3307) C=O (~1690), N-O (~950)
Calculated clogP (SwissADME) ~2.8 ~3.5 ~2.5

Table 2: Pharmacokinetic Parameters

Parameter Target Compound Compound C
Water Solubility (mg/mL) 0.15 0.09
GI Absorption High Moderate
CYP2D6 Inhibition Weak Strong

Research Findings and Implications

  • Structural Similarity vs. Activity: Despite shared chlorophenyl and triazole motifs, minor substituent changes (e.g., oxadiazole vs. isoxazole) significantly alter target selectivity and potency .
  • Drug Development Potential: The target compound’s balanced lipophilicity and solubility profile position it as a promising lead for kinase inhibitors, whereas Compound A’s thione group may limit stability under physiological conditions .

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